molecular formula C22H18O4 B5707973 3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one

3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B5707973
M. Wt: 346.4 g/mol
InChI Key: FVQGKKXPDQACEJ-UHFFFAOYSA-N
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Description

3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one (CAS 66535-86-2) is a synthetic small molecule with a molecular formula of C 22 H 18 O 4 and a molecular weight of 346.38 g/mol . This compound belongs to the 6H-benzo[c]chromen-6-one class of molecules, a scaffold that is the core structure of Urolithins—naturally occurring metabolites of Ellagic Acid that are the subject of active scientific investigation . The benzo[c]chromen-6-one core structure has demonstrated significant research value, particularly in neuroscience. Derivatives of this structure have been designed and evaluated as potential Phosphodiesterase 2 (PDE2) inhibitors . PDE2 is an enzyme highly expressed in the brain and is a promising target for treating central nervous system (CNS) disorders. Research indicates that inhibiting PDE2 can enhance cyclic nucleotide signaling, which may augment neuronal communication and provide neuroprotective effects. In vitro studies on related alkoxylated benzo[c]chromen-6-one derivatives have shown the ability to protect hippocampal HT-22 cells from corticosterone-induced neurotoxicity, suggesting potential application in research models for neurodegenerative diseases such as Alzheimer's disease . While the specific biological data for this methoxybenzyl derivative requires further investigation, its structural profile aligns with compounds screened for these purposes. Researchers may find this compound valuable for probing PDE2 mechanisms, developing new neuroprotective agents, or conducting structure-activity relationship (SAR) studies within this pharmacologically relevant chemical series. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-14-20(25-13-15-6-5-7-16(12-15)24-2)11-10-18-17-8-3-4-9-19(17)22(23)26-21(14)18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQGKKXPDQACEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted benzaldehyde with a suitable chromenone derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds in the benzochromene family exhibit several biological activities, including:

  • Antioxidant Properties : 3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one has demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress and related damage. This property is significant in the development of therapeutic agents aimed at combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases. The structural modifications in this compound may enhance its efficacy compared to other benzochromenes.

Medicinal Chemistry Applications

The compound's unique structural features suggest various applications in medicinal chemistry:

  • Potential Drug Development : Due to its biological activities, this compound could serve as a lead structure for developing new drugs targeting oxidative stress and inflammation-related conditions. The methoxybenzyl group may influence receptor binding and enhance bioavailability.
  • Fluorescent Probes : Compounds with similar structures are used as fluorescent markers in biological assays. The fluorescence properties of benzochromenes can be exploited for imaging and tracking biological processes.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of benzochromene derivatives, including this compound:

StudyFindings
Antioxidant Activity Study Demonstrated significant radical scavenging activity compared to standard antioxidants.
Anti-inflammatory Research Showed potential in reducing inflammatory markers in vitro, suggesting therapeutic applications in chronic inflammatory diseases.
Fluorescence Properties Analysis Evaluated as a fluorescent probe for cellular imaging, indicating effective cellular uptake and localization.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-(4-Methoxybenzyl)oxy-4-methyl-6H-benzo[c]chromen-6-oneStructurePara-methoxy substitution affects biological activity.
7-Hydroxy-4-methylcoumarinStructureKnown for strong fluorescent properties; used as a marker in biological assays.
4-MethylumbelliferoneStructureExhibits significant anti-inflammatory effects; commonly used as a fluorescent probe.

Mechanism of Action

The mechanism of action of 3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of benzo[c]chromen-6-one derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzo[c]chromen-6-one Derivatives
Compound Name (ID) Substituents Molecular Weight Key Biological Activity/Notes References
Target Compound 3-(3-Methoxybenzyloxy), 4-methyl ~350.35* Hypothesized PDE2 inhibition or ERβ agonism
3-((4-Hydroxymethylbenzyl)oxy)-6H-benzo[c]chromen-6-one (1t) 3-(4-Hydroxymethylbenzyloxy) 333.10 Potential PDE2 inhibitor (alkoxy substituent)
3-[(4-Chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one 3-(4-Chlorobenzyloxy), 1-methyl 350.80 Structural analog with halogen substituent; possible ERβ/ERα modulation
3-[(2-Fluorobenzyl)oxy]-8-methyl-6H-benzo[c]chromen-6-one (2l) 3-(2-Fluorobenzyloxy), 8-methyl 368.81 Synthesized via bromoalkylation; IR data confirms C=O and C-O-C groups
3-[2-(4-Biphenylyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one 3-(Biphenylyl-oxoethoxy), 4-methyl 420.46 Bulkier aromatic substituent; impacts solubility and binding
4,7,9-Trihydroxy-3-methoxy-1-methyl-6H-benzo[c]chromen-6-one 3-Methoxy, 1-methyl, 4,7,9-trihydroxy 300.26 Naturally occurring; hydroxyl groups enhance polarity

*Molecular weight estimated based on formula (C₃₂H₂₆O₅).

Key Research Findings

Impact of Substituents on Bioactivity
  • Alkoxy vs. For example, 3-[(2-fluorobenzyl)oxy] derivatives exhibit distinct IR profiles (C=O at 1719 cm⁻¹) and moderate PDE2 inhibition .
  • Aromatic vs. Aliphatic Chains : Bulky aromatic substituents (e.g., biphenylyl-oxoethoxy) may hinder enzyme binding but improve selectivity. In contrast, aliphatic chains (e.g., pentyloxy) optimize PDE2 inhibition when carbon chain length is ~5 .
  • Hydroxyl Groups : Natural derivatives like 4,7,9-trihydroxy-3-methoxy-1-methyl-6H-benzo[c]chromen-6-one demonstrate enhanced polarity, making them suitable for antioxidant or anti-inflammatory applications .

Biological Activity

3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one, a derivative of benzo[c]chromene, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies that highlight its efficacy.

Synthesis and Structure

The compound is synthesized through various chemical reactions involving chromenonyl derivatives. The synthesis often includes the use of methoxybenzyl groups which enhance the biological activity of the resulting compounds. The crystal structure of related compounds shows a planar configuration with specific dihedral angles that may influence their biological interactions .

Anticancer Properties

Recent studies have demonstrated that derivatives of benzo[c]chromene exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in reducing cell proliferation and inducing apoptosis in liver cancer cell lines (Hep3B).

Key findings include:

  • Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values comparable to known chemotherapeutic agents like Doxorubicin .
  • Cell Cycle Arrest : It was observed that certain derivatives induce G2-M phase arrest, which is crucial for halting cancer cell proliferation .
CompoundCell LineIC50 (µM)Mechanism
2aHep3B7.4G2-M arrest
2bHep3B8.07Apoptosis induction

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging tests. Compounds in this class have shown significant antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells.

Case Studies and Research Findings

  • Study on Hepatocellular Carcinoma : A study investigating the effects of methoxy-substituted benzo[c]chromenes on Hep3B cells revealed that these compounds significantly reduced α-fetoprotein secretion, a marker for liver cancer progression. The results indicated a strong correlation between structural modifications and biological efficacy .
  • Molecular Docking Studies : In silico studies have predicted that the compound interacts favorably with key proteins involved in cancer signaling pathways. These predictions suggest a mechanism through which the compound may exert its effects at the molecular level, enhancing its potential as a therapeutic agent .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield RangeReference
Cyclocondensation1,3-bis(silyloxy)-1,3-butadienes60-75%
Three-componentSc(OTf)₃, glycerol, 100°C50-68%
Stepwise alkylationMethoxybenzyl halides, base catalysis40-55%

(Basic) How is the molecular structure of this compound characterized?

Answer:
Structural elucidation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to identify methoxy, benzyloxy, and methyl substituents (e.g., δ 3.8 ppm for methoxy groups) .
  • X-ray crystallography : Resolving the chromenone core and substituent orientations, as demonstrated for analogous compounds .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ at m/z 377.1284) .

(Advanced) How can reaction conditions be optimized to improve synthesis yields?

Answer:
Yield optimization requires systematic parameter adjustments:

  • Catalyst screening : Sc(OTf)₃ in three-component reactions enhances cyclization efficiency . Alternative Lewis acids (e.g., FeCl₃) may reduce side products.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while glycerol minimizes byproducts in green synthesis .
  • Temperature control : Stepwise heating (e.g., 60°C → 100°C) prevents decomposition of thermally sensitive intermediates .

(Advanced) What methodologies are used to evaluate its biological activity in academic research?

Answer:
Biological evaluation involves:

  • In vitro assays :
    • Anticancer : MTT assays against cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ calculations .
    • Antioxidant : DPPH radical scavenging to quantify reactive oxygen species (ROS) inhibition .
  • Structure-activity relationship (SAR) : Comparing activity with analogs (e.g., halogen-substituted derivatives) to identify critical substituents .
  • Molecular docking : Simulating interactions with target proteins (e.g., COX-2, EGFR) to predict mechanism .

Note : Contradictions in activity data (e.g., varying IC₅₀ across studies) may arise from assay conditions (e.g., serum concentration, incubation time) .

(Advanced) How can researchers resolve contradictions in biological activity data?

Answer:
Addressing discrepancies involves:

  • Reproducibility checks : Standardizing assay protocols (cell passage number, solvent controls) .
  • Meta-analysis : Aggregating data from multiple studies to identify trends (e.g., methoxy groups enhancing bioavailability) .
  • Orthogonal assays : Validating results with complementary methods (e.g., flow cytometry alongside MTT for apoptosis) .

(Advanced) What reaction mechanisms govern its synthesis and functionalization?

Answer:
Key mechanisms include:

  • Michael addition : In three-component synthesis, β-ketoesters react with chalcones to form intermediates .
  • Electrophilic aromatic substitution : Methoxybenzyl groups are introduced via Friedel-Crafts alkylation .
  • Nucleophilic substitution : Halogenated intermediates react with nucleophiles (e.g., amines) at the 4-position .

Q. Mechanistic Study Tools :

  • Kinetic isotope effects : Probing rate-determining steps (e.g., H/D exchange in cyclization) .
  • DFT calculations : Modeling transition states to rationalize regioselectivity .

(Advanced) How does the substitution pattern influence physicochemical properties?

Answer:

  • Solubility : Methoxy groups enhance hydrophilicity (logP reduction by ~0.5 units) versus chloro substituents .
  • Stability : Electron-withdrawing groups (e.g., trifluoromethyl) increase resistance to oxidative degradation .
  • Crystallinity : Bulky substituents (e.g., benzothiazole) reduce melting points, complicating purification .

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